

Application Note: HPLC Quantification of 14-Deoxy-11,12-didehydroandrographolide

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Compound of Interest

Compound Name: 14-Deoxy-12-hydroxyandrographolide

Cat. No.: B15602149

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Introduction

14-Deoxy-11,12-didehydroandrographolide (DDAP) is a significant bioactive diterpenoid lactone found in *Andrographis paniculata*, a plant widely used in traditional medicine.^[1] As with other active constituents like andrographolide, the precise and accurate quantification of DDAP in plant extracts and pharmaceutical formulations is crucial for quality control and standardization. This application note details a reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of DDAP.

Target Audience

This document is intended for researchers, scientists, and drug development professionals involved in the analysis of herbal medicines, quality control of natural products, and pharmacokinetic studies.

Analytical Method Overview

The described method utilizes reverse-phase HPLC with UV detection, which provides a simple, accurate, and precise means for quantifying 14-deoxy-11,12-didehydroandrographolide. The method has been validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ).

Experimental Protocols

1. Standard and Sample Preparation

Standard Preparation:

- Accurately weigh 10 mg of 14-deoxy-11,12-didehydroandrographolide reference standard.
- Dissolve the standard in 10 mL of methanol in a volumetric flask to obtain a stock solution of 1000 µg/mL.[\[1\]](#)
- Sonicate the solution for 5 minutes to ensure complete dissolution.[\[1\]](#)
- From the stock solution, prepare a series of working standard solutions with concentrations ranging from 12.5 to 200 µg/mL by diluting with methanol.[\[2\]](#)
- Filter the standard solutions through a 0.2 µm syringe filter before injection.[\[1\]](#)

Sample Preparation (from *Andrographis paniculata* powder):

- Accurately weigh 10 g of finely powdered plant material.
- Extract the powder with 50 mL of methanol by sonication or maceration. For comprehensive extraction, repeat the process three times.
- Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator.
- Reconstitute the dried extract in a known volume of methanol.
- Filter the sample solution through a 0.2 µm syringe filter prior to HPLC analysis.[\[1\]](#)

2. HPLC Chromatographic Conditions

A simple isocratic HPLC method is suitable for the quantification of 14-deoxy-11,12-didehydroandrographolide.

Parameter	Condition
HPLC System	Shimadzu HPLC system (model LC 20A) or equivalent
Detector	UV-VIS spectrophotometric detector (model SPD 20A) or equivalent
Column	Phenomenex Gemini RP C-18 (5 µm, 250 x 4.6 mm)[2][3]
Mobile Phase	0.03 M Potassium dihydrogen orthophosphate (pH adjusted to 3 with phosphoric acid) and Acetonitrile (40:60 v/v)[1][4]
Flow Rate	0.5 mL/min[2][3]
Injection Volume	20 µL[1]
Detection Wavelength	235 nm[3]
Column Temperature	Room temperature

3. Method Validation

The analytical method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[1] Key validation parameters include:

- Linearity: Assessed by injecting a series of standard solutions and plotting the peak area against the concentration.[1]
- Precision: Determined by replicate injections of the same standard solution to assess repeatability.
- Accuracy: Evaluated by recovery studies, spiking a blank matrix with a known concentration of the standard.
- Limit of Detection (LOD): The lowest concentration of the analyte that can be detected.

- Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy.

Quantitative Data Summary

The following tables summarize the quantitative data obtained from the validation of the HPLC method for 14-deoxy-11,12-didehydroandrographolide.

Table 1: Linearity and Sensitivity of the HPLC Method[2]

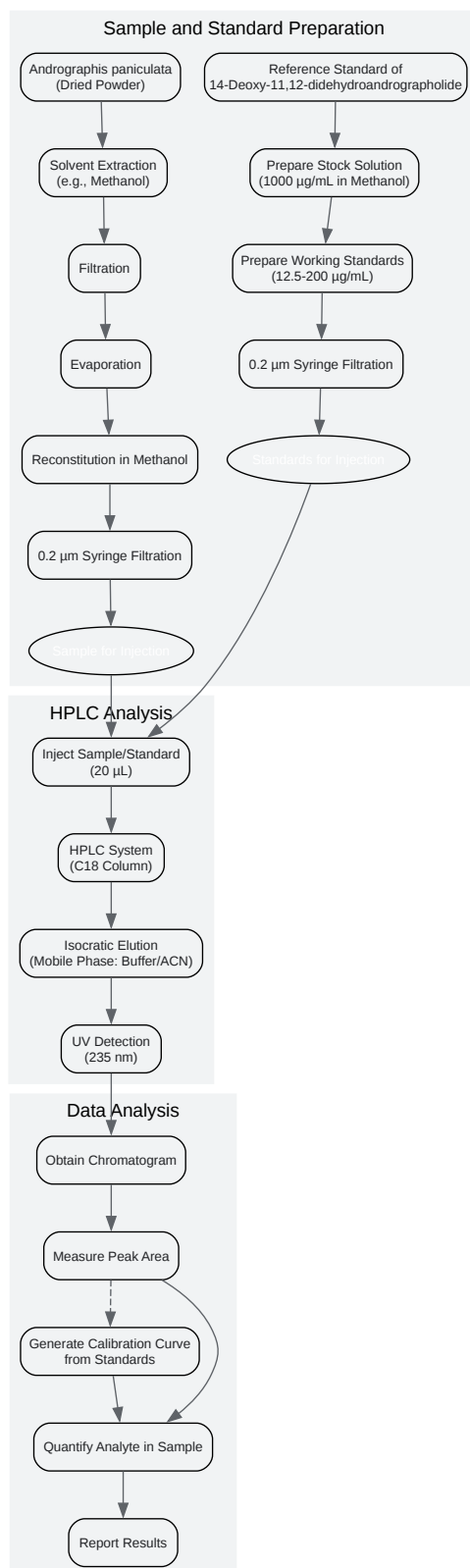
Parameter	Value
Linearity Range	12.5 - 200 µg/mL
Regression Equation	$y = 56.72x + 1285$
Correlation Coefficient (r^2)	> 0.99
Limit of Detection (LOD)	0.864 µg/mL
Limit of Quantification (LOQ)	2.617 µg/mL

Table 2: Content of 14-Deoxy-11,12-didehydroandrographolide in *Andrographis paniculata* Extracts Using Different Solvents[2]

Extraction Solvent	Yield of Crude Extract (% w/w)	DDAP Content in Extract (% w/w)	DDAP Content in Dried Powder (% w/w)
Chloroform	7.71	20.43	1.575
Ethyl Acetate	7.97	25.83	2.058
Acetone	6.92	21.80	1.508
Ethanol	10.15	31.63	3.210
Methanol	12.35	32.82	4.053

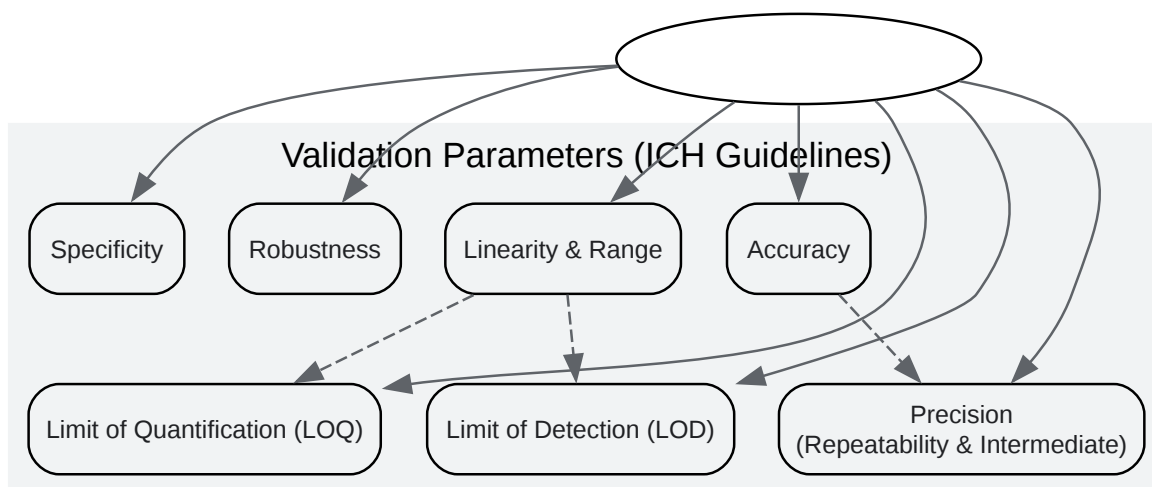
Visualizations

Experimental Workflow for HPLC Quantification

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Caption: Workflow for the HPLC quantification of 14-Deoxy-11,12-didehydroandrographolide.

Method Validation Logical Relationship



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Caption: Key parameters for HPLC method validation according to ICH guidelines.

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